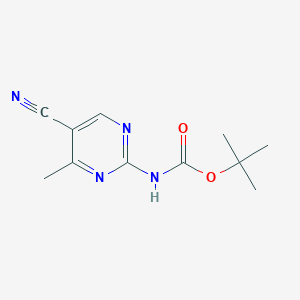









|
REACTION_CXSMILES
|
[C:1](/[C:4](=[CH:7]/N(C)C)/[C:5]#[N:6])(=O)[CH3:2].[C:11]([O:15][C:16]([NH:18][C:19]([NH2:21])=[NH:20])=[O:17])([CH3:14])([CH3:13])[CH3:12].CC1CCCO1>>[C:11]([O:15][C:16](=[O:17])[NH:18][C:19]1[N:21]=[C:1]([CH3:2])[C:4]([C:5]#[N:6])=[CH:7][N:20]=1)([CH3:14])([CH3:12])[CH3:13]
|


|
Name
|
|
|
Quantity
|
8.93 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)\C(\C#N)=C\N(C)C
|
|
Name
|
|
|
Quantity
|
10 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)OC(=O)NC(=N)N
|
|
Name
|
|
|
Quantity
|
98.76 g
|
|
Type
|
reactant
|
|
Smiles
|
CC1OCCC1
|
|
Name
|
resultant suspension
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
resultant mixture
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
The resultant suspension was stirred for ˜30 minutes at ambient temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
A 250 ml 3-neck flask was equipped with an overhead stirrer
|
|
Type
|
TEMPERATURE
|
|
Details
|
thermocouple, reflux condenser
|
|
Type
|
TEMPERATURE
|
|
Details
|
heating mantle
|
|
Type
|
TEMPERATURE
|
|
Details
|
heated
|
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux, whereupon the solids
|
|
Type
|
DISSOLUTION
|
|
Details
|
to dissolve
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated by rotary evaporation
|
|
Type
|
CUSTOM
|
|
Details
|
to yield a solid which
|
|
Type
|
CUSTOM
|
|
Details
|
was triturated with water (120.00 g)
|
|
Type
|
CUSTOM
|
|
Details
|
precipitation of the desired product
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
WASH
|
|
Details
|
the wet solid washed twice with water (120.00 g)
|
|
Type
|
CUSTOM
|
|
Details
|
dried in a vacuum oven at 75-80° C. under a N2
|
|
Type
|
WAIT
|
|
Details
|
bleed overnight
|
|
Duration
|
8 (± 8) h
|


Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(C)(C)OC(NC1=NC=C(C(=N1)C)C#N)=O
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |